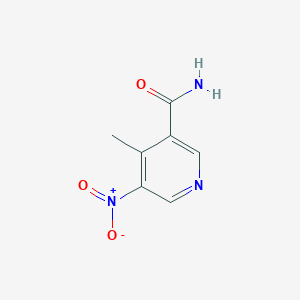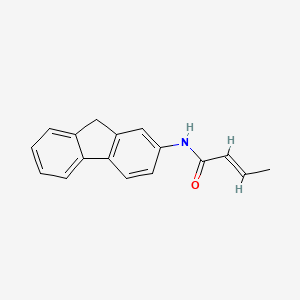
4-Methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitropyridine-3-carboxamide is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 5-position, and a carboxamide group at the 3-position. Nitropyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 4-methylpyridine followed by the introduction of the carboxamide group. One common method involves the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration step is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-methyl-3-aminopyridine-5-carboxamide.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The carboxamide group enhances the compound’s ability to form hydrogen bonds with target proteins, thereby influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Lacks the methyl and carboxamide groups, making it less versatile in chemical reactions.
4-Methyl-3-nitropyridine: Similar structure but lacks the carboxamide group, limiting its biological applications.
5-Nitropyridine-2-carboxamide: Similar functional groups but different substitution pattern, leading to different chemical and biological properties.
Uniqueness
4-Methyl-5-nitropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro and carboxamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
CAS No. |
60524-53-0 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-5(7(8)11)2-9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11) |
InChI Key |
GXRFPXACYMLHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)

![N-{[3,5-Bis(octadecyloxy)phenyl]methyl}acetamide](/img/structure/B14601954.png)



![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
